3-Amino-3-(4-propylphenyl)propanoic acid 3-Amino-3-(4-propylphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 339348-11-7
VCID: VC16685872
InChI: InChI=1S/C12H17NO2/c1-2-3-9-4-6-10(7-5-9)11(13)8-12(14)15/h4-7,11H,2-3,8,13H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol

3-Amino-3-(4-propylphenyl)propanoic acid

CAS No.: 339348-11-7

Cat. No.: VC16685872

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-(4-propylphenyl)propanoic acid - 339348-11-7

Specification

CAS No. 339348-11-7
Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
IUPAC Name 3-amino-3-(4-propylphenyl)propanoic acid
Standard InChI InChI=1S/C12H17NO2/c1-2-3-9-4-6-10(7-5-9)11(13)8-12(14)15/h4-7,11H,2-3,8,13H2,1H3,(H,14,15)
Standard InChI Key JPRNUAIHZPMLDS-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC=C(C=C1)C(CC(=O)O)N

Introduction

Chemical Identification and Structural Features

Molecular Composition and Nomenclature

3-Amino-3-(4-propylphenyl)propanoic acid (IUPAC name: 3-amino-3-(4-propylphenyl)propanoic acid) belongs to the class of β-amino acids, where the amino group is located at the β-carbon relative to the carboxylic acid functionality. Its molecular formula is C₁₂H₁₇NO₂, with a calculated molecular weight of 207.27 g/mol . The compound’s structure comprises:

  • A propyl group (-CH₂CH₂CH₃) para-substituted on the phenyl ring.

  • A β-alanine backbone (NH₂-CH(CH₂COOH)-).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₁₇NO₂
Molecular Weight207.27 g/mol
SMILESCCC1=CC=C(C=C1)C(CC(=O)O)N
Predicted LogP2.1 (lipophilicity estimate)

The SMILES notation reflects the propylphenyl moiety’s connectivity and the β-amino acid configuration .

Stereochemical Considerations

Synthesis and Characterization

Synthetic Pathways

The synthesis of 3-amino-3-(4-propylphenyl)propanoic acid can be inferred from methodologies used for analogous compounds:

  • Michael Addition: Reacting 4-propylaniline with methyl acrylate in a protic solvent (e.g., 2-propanol) under reflux conditions . This yields the methyl ester intermediate, which is subsequently hydrolyzed to the carboxylic acid.

    4-Propylaniline+CH2=CHCOOCH3Methyl ester intermediateHydrolysis3-Amino-3-(4-propylphenyl)propanoic acid\text{4-Propylaniline} + \text{CH}_2=\text{CHCOOCH}_3 \rightarrow \text{Methyl ester intermediate} \xrightarrow{\text{Hydrolysis}} \text{3-Amino-3-(4-propylphenyl)propanoic acid}

    This method mirrors the synthesis of 3-amino-3-(4-methylphenyl)propanoic acid .

  • Hydrazide Formation: Condensation of the intermediate ester with hydrazine could produce hydrazide derivatives, as demonstrated in the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid hydrazides .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Michael Addition4-Propylaniline, methyl acrylate, reflux (2-propanol)60–75
Ester HydrolysisHCl (aq.), reflux85–90

Spectroscopic Characterization

  • ¹H NMR: Expected signals include a triplet for the propyl chain’s terminal methyl group (δ 0.8–1.0 ppm), a multiplet for the aromatic protons (δ 6.8–7.2 ppm), and a broad singlet for the amino group (δ 1.5–2.5 ppm) .

  • IR Spectroscopy: Strong absorption bands for the carboxylic acid O-H stretch (2500–3300 cm⁻¹), C=O stretch (1700–1750 cm⁻¹), and N-H bend (1550–1650 cm⁻¹) .

Physicochemical Properties

Thermodynamic and Solubility Profiles

Based on analogues with alkyl-substituted phenyl groups :

  • Boiling Point: Estimated 352–365°C (extrapolated from butyl- and methyl-substituted variants ).

  • Density: ~1.07 g/cm³ (similar to 3-amino-3-(4-butylphenyl)propionic acid ).

  • pKa: The carboxylic acid group’s pKa is predicted to be 3.6–3.8, while the amino group’s pKa is ~9.1–9.3 .

Table 3: Predicted Physicochemical Properties

PropertyValue
Melting Point180–185°C (dec.)
Water Solubility~2.1 mg/mL (25°C)
LogP (Octanol-Water)2.1

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